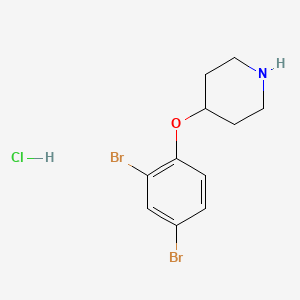

4-(2,4-Dibromophenoxy)piperidine hydrochloride

Description

Properties

IUPAC Name |

4-(2,4-dibromophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br2NO.ClH/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFRMUOUMMALFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=C(C=C(C=C2)Br)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Br2ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219960-46-9 | |

| Record name | Piperidine, 4-(2,4-dibromophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219960-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Basic Laboratory Synthesis

The core synthetic approach to 4-(2,4-Dibromophenoxy)piperidine hydrochloride involves the nucleophilic substitution of the phenolic hydroxyl group of 2,4-dibromophenol by the nitrogen of piperidine. The typical procedure includes:

- Reactants: 2,4-dibromophenol and piperidine

- Base: Potassium carbonate (K2CO3) or similar mild base to deprotonate the phenol and promote nucleophilic substitution

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to dissolve reactants and enhance reaction rates

- Temperature: The reaction is generally conducted at elevated temperatures (e.g., 80–120 °C) to facilitate substitution

- Time: Reaction times vary from several hours to overnight depending on scale and conditions

After completion of the substitution reaction, the product is isolated and then converted to its hydrochloride salt by treatment with hydrochloric acid gas or aqueous HCl, which improves solubility and stability.

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| 1 | 2,4-Dibromophenol + Piperidine + K2CO3 in DMF | Nucleophilic substitution to form 4-(2,4-dibromophenoxy)piperidine |

| 2 | Treatment with HCl (gas or aqueous) | Formation of hydrochloride salt for purification and stabilization |

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the piperidine nitrogen on the activated phenolic oxygen of 2,4-dibromophenol, displacing the hydroxyl group under basic conditions. The presence of bromine atoms at positions 2 and 4 on the phenol ring influences the electronic properties, potentially facilitating the substitution.

Industrial Production Methods

Industrial scale synthesis closely follows the laboratory method but incorporates process optimization for yield, purity, and cost-effectiveness:

- Scale: Larger batch reactors with controlled stirring and temperature regulation

- Optimization: Reaction parameters such as molar ratios, temperature, and reaction time are finely tuned to maximize yield (typically above 70%) and minimize by-products

- Purification: Post-reaction purification involves recrystallization from solvents like ethanol-ether mixtures or chromatographic techniques to achieve pharmaceutical or research-grade purity

- Safety: Handling of brominated intermediates and hydrochloric acid requires appropriate safety protocols and containment

Analytical Data and Characterization

The product is characterized by standard analytical techniques to confirm identity and purity:

| Property | Value/Method |

|---|---|

| Molecular Formula | C11H14Br2ClNO |

| Molecular Weight | 371.49 g/mol |

| CAS Number | 1219960-46-9 |

| Solubility | Soluble in water (hydrochloride salt) |

| Melting Point | Typically determined by DSC or capillary method |

| Structural Confirmation | NMR (1H, 13C), Mass Spectrometry, IR spectroscopy |

| Purity Assessment | HPLC or GC analysis |

Research Findings on Preparation

- The use of potassium carbonate as the base and DMF as the solvent is consistently reported to yield high conversion rates with minimal side reactions.

- The hydrochloride salt formation step is critical for product stability and ease of handling.

- Alternative bases such as sodium hydride or organic bases have been explored but potassium carbonate remains preferred due to mildness and cost.

- Reaction times and temperatures are optimized to balance reaction completeness and minimize decomposition or side product formation.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| 2,4-Dibromophenol to Piperidine Molar Ratio | 1:1 to 1:1.2 | Slight excess of piperidine may drive reaction |

| Base | Potassium carbonate | Mild base to deprotonate phenol |

| Solvent | DMF or DMSO | Polar aprotic solvents preferred |

| Temperature | 80–120 °C | Elevated to promote substitution |

| Reaction Time | 4–24 hours | Depends on scale and conditions |

| Hydrochloride Formation | HCl gas or aqueous HCl | Converts free base to stable salt |

| Purification | Recrystallization or chromatography | Ensures high purity |

Additional Notes

- The bromine substituents on the phenoxy ring provide sites for further functionalization if desired, but also require careful handling due to potential reactivity.

- The hydrochloride salt form improves solubility in aqueous media, facilitating biological and pharmaceutical applications.

- The synthetic route is adaptable for scale-up with appropriate process controls.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dibromophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the dibromophenoxy group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under controlled conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

4-(2,4-Dibromophenoxy)piperidine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,4-Dibromophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares key structural and physicochemical features of 4-(2,4-Dibromophenoxy)piperidine hydrochloride with similar compounds:

Key Observations :

- Bromine vs. Fluorine : Brominated analogs (e.g., ) exhibit higher molecular weights and lipophilicity compared to fluorinated derivatives (e.g., ), which may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Chlorinated Derivatives : Chlorine substituents (e.g., ) are common in agrochemicals due to their stability and cost-effectiveness.

- Thermal Stability : 4-(Diphenylmethoxy)piperidine hydrochloride has a well-documented melting point (200–207°C) , suggesting robust crystalline stability, whereas brominated analogs lack such data.

Toxicity and Environmental Impact

- Fluorinated Analogs: Fluorine’s small size and high electronegativity improve metabolic stability and reduce acute toxicity.

- Chlorinated Derivatives : Chlorine’s lipophilicity may enhance bioaccumulation risks, as seen in agrochemical intermediates .

Biological Activity

4-(2,4-Dibromophenoxy)piperidine hydrochloride (CAS No. 1219960-46-9) is a chemical compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings through an analysis of diverse sources.

Chemical Structure and Properties

This compound is characterized by its piperidine ring substituted with a dibromophenoxy group. The molecular formula is C11H12Br2ClN, indicating the presence of bromine and chlorine atoms which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H12Br2ClN |

| Molecular Weight | 328.08 g/mol |

| CAS Number | 1219960-46-9 |

| Solubility | Soluble in water |

| Storage Conditions | Sealed, dry environment |

Antimicrobial Activity

Research indicates that compounds with similar structures, particularly those containing dibromophenoxy groups, exhibit significant antimicrobial properties. A study highlighted that derivatives of dibromophenoxy compounds showed activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific cellular targets, possibly through receptor binding or enzyme inhibition. Thiazole derivatives, which share structural similarities, have been noted for their ability to bind with high affinity to multiple receptors, leading to diverse biological effects.

Case Studies and Research Findings

- Anticancer Activity : In vitro studies have suggested that similar compounds can inhibit cancer cell proliferation through apoptosis induction. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines .

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in cell cultures. This suggests potential therapeutic applications in inflammatory diseases .

- Neuroprotective Effects : Preliminary studies indicate that certain piperidine derivatives may protect neuronal cells from oxidative stress, hinting at potential uses in neurodegenerative disorders.

Table 2: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 4-(2,4-Dibromophenoxy)piperidine hydrochloride?

The synthesis typically involves a nucleophilic aromatic substitution reaction. Piperidine reacts with 2,4-dibromophenol under basic conditions (e.g., potassium carbonate or triethylamine) to form the phenoxy-piperidine intermediate. Subsequent hydrochloric acid treatment yields the hydrochloride salt. Purification via recrystallization or column chromatography is advised to remove unreacted starting materials and byproducts .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Key techniques include:

Q. How should researchers address solubility challenges in experimental design?

The compound is likely polar due to the piperidine hydrochloride moiety. Test solubility in DMSO, methanol, or aqueous buffers (pH-adjusted). For low solubility, consider sonication or co-solvent systems (e.g., DMSO-water mixtures). Pre-screen solvents using small-scale trials .

Q. What storage conditions ensure stability of this compound?

Store under inert gas (argon or nitrogen) at -20°C in a desiccator to prevent hygroscopic degradation. Monitor for discoloration or precipitate formation over time, which may indicate decomposition .

Advanced Research Questions

Q. What reaction pathways are feasible for functionalizing the dibromophenoxy moiety?

The bromine atoms enable cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bond formation) or nucleophilic substitution (e.g., with amines or thiols). Optimize catalysts (e.g., Pd(PPh₃)₄) and ligands in anhydrous solvents (toluene or THF) under controlled temperatures (80–120°C) .

Q. How can computational methods aid in predicting reactivity or regioselectivity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for substitution reactions. Pair computational predictions with experimental validation via HPLC or GC-MS to resolve contradictions between theoretical and observed outcomes .

Q. What strategies mitigate conflicting toxicity data in literature?

Discrepancies may arise from impurities or varying assay conditions. Conduct:

- In vitro cytotoxicity screening (e.g., MTT assay on HEK-293 or HepG2 cells).

- HPLC-MS purity checks to rule out degradants.

- Cross-reference with structurally analogous compounds (e.g., 4-(4-bromobenzoyl)piperidine hydrochloride) for toxicity trends .

Q. How to optimize reaction conditions for diastereomer formation in downstream derivatives?

Chiral resolution via HPLC with a chiral stationary phase (e.g., amylose-based columns) or asymmetric synthesis using enantioselective catalysts (e.g., Jacobsen’s salen complexes) can isolate diastereomers. Monitor enantiomeric excess (ee) using polarimetry or chiral NMR shift reagents .

Q. What experimental precautions are critical for handling hygroscopic derivatives?

Use a glovebox for moisture-sensitive reactions. Pre-dry solvents (e.g., molecular sieves for THF) and employ Schlenk-line techniques for anhydrous conditions. Characterize hygroscopicity via dynamic vapor sorption (DVS) analysis .

Q. How to design a stability study under varying pH and temperature?

Perform accelerated degradation studies:

- pH stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours.

- Thermal stability : Heat samples at 40–80°C and analyze via TGA/DSC.

- Monitor degradation products using LC-MS and assign structures via fragmentation patterns .

Methodological Notes

- Contradiction resolution : Use multi-technique validation (e.g., NMR + HRMS + XRD) for structural confirmation.

- Safety protocols : Adopt PPE (gloves, goggles) and fume hoods for synthesis, referencing Safety Data Sheets (SDS) for analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.